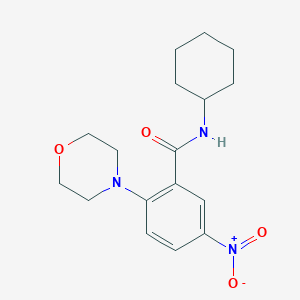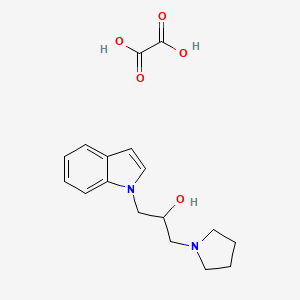
N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide
Übersicht
Beschreibung
N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide, also known as KN-93, is a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional protein kinase that plays a crucial role in various physiological and pathological processes, including learning and memory, cardiac hypertrophy, and ischemic injury. The discovery of KN-93 has provided a valuable tool for studying the role of CaMKII in these processes.
Wirkmechanismus
N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide exerts its inhibitory effect on CaMKII by binding to the calmodulin-binding domain of the enzyme, thereby preventing its activation by calmodulin. This leads to a decrease in CaMKII-mediated phosphorylation of downstream targets and subsequent physiological effects.
Biochemical and Physiological Effects
In addition to its role in cardiac hypertrophy and Alzheimer's disease, N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have a variety of other biochemical and physiological effects. For example, N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide has been shown to inhibit the proliferation of cancer cells by blocking CaMKII-mediated signaling pathways. Additionally, N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide in lab experiments is its high selectivity for CaMKII, which allows for specific inhibition of this enzyme without affecting other signaling pathways. Additionally, N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide is relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of using N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide is its potential for off-target effects, which may complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research involving N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide. One area of interest is the development of more potent and selective CaMKII inhibitors that can be used to study the role of this enzyme in greater detail. Additionally, there is growing interest in the use of CaMKII inhibitors as therapeutic agents for various diseases, including heart failure, Alzheimer's disease, and cancer. Finally, further research is needed to fully understand the physiological and pathological roles of CaMKII and its potential as a therapeutic target.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide has been widely used in scientific research to investigate the role of CaMKII in various physiological and pathological processes. For example, studies have shown that N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide can inhibit the development of cardiac hypertrophy and heart failure by blocking CaMKII activity. Additionally, N-cyclohexyl-2-(4-morpholinyl)-5-nitrobenzamide has been shown to improve learning and memory in animal models of Alzheimer's disease by inhibiting CaMKII-mediated synaptic dysfunction.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-17(18-13-4-2-1-3-5-13)15-12-14(20(22)23)6-7-16(15)19-8-10-24-11-9-19/h6-7,12-13H,1-5,8-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKKTVCHJCDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4165932.png)
![2-(2,6-dimethylphenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4165936.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B4165940.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methoxy-3-methylbenzoyl)piperazine](/img/structure/B4165951.png)
![N-{4-[4-allyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4165953.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-3-phenylquinoxaline](/img/structure/B4165954.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4165966.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2,4-dimethylphenyl)butanamide](/img/structure/B4165981.png)
![N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4166002.png)

![N-allyl-2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4166020.png)
![N-benzyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide](/img/structure/B4166024.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]-3-methoxybenzamide](/img/structure/B4166029.png)